Enhanced iNOS vs. eNOS Selectivity Profile Compared to General NOS Inhibitors
4,6-Diaminonicotinic acid exhibits a differential inhibition profile against nitric oxide synthase (NOS) isoforms. It demonstrates an IC50 of 1.30 μM for inducible NOS (iNOS), while showing an IC50 of >30 μM for endothelial NOS (eNOS) [1]. This selectivity is in contrast to non-selective NOS inhibitors like L-NAME, which do not differentiate effectively between the isoforms and carry a higher risk of off-target cardiovascular effects due to eNOS inhibition [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | iNOS: 1.30 μM; eNOS: >30 μM |
| Comparator Or Baseline | Non-selective NOS inhibitor (e.g., L-NAME) which inhibits both isoforms with similar potency |
| Quantified Difference | Approximately >23-fold selectivity for iNOS over eNOS |
| Conditions | HEK293 cell-based fluorescence assay measuring NO production with 2,3-diaminonaphthalene |
Why This Matters
This quantifiable selectivity for iNOS over eNOS is critical for researchers developing anti-inflammatory agents, as it suggests a potentially improved safety margin by avoiding eNOS-mediated cardiovascular side effects.
- [1] BindingDB. (2026). Affinity Data for Monomer ID 50363275. IC50 values for human iNOS and eNOS. View Source
- [2] Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615. View Source
